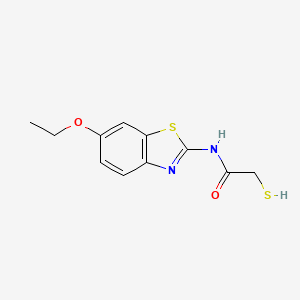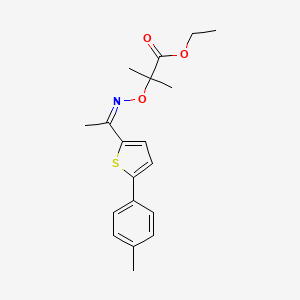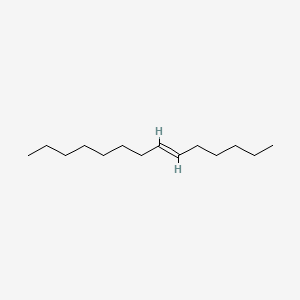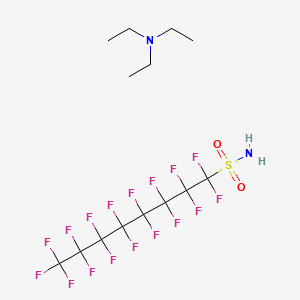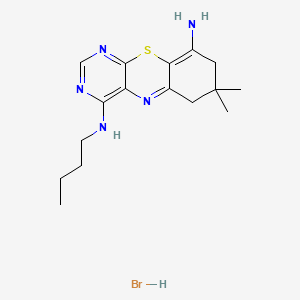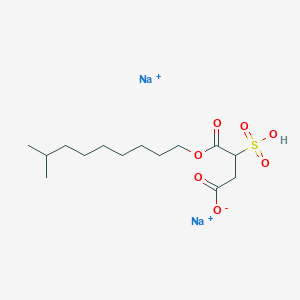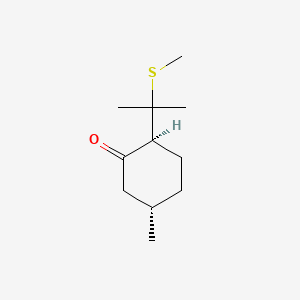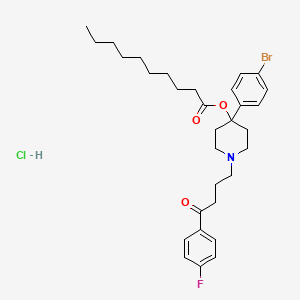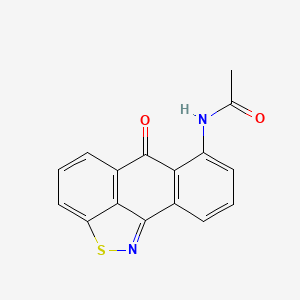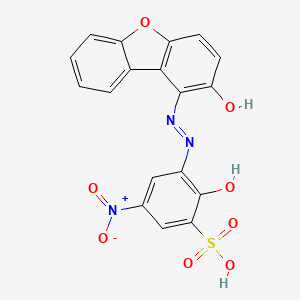
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid is a complex organic compound with the molecular formula C18H11N3O8S and a molecular weight of 429.4 g/mol. This compound is known for its unique structure, which includes both azo and nitro functional groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid typically involves the diazotization of 2-hydroxy-1-dibenzofuran followed by coupling with 5-nitrobenzenesulphonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the azo or nitro groups, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The azo and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to generate reactive oxygen species under certain conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-((2-hydroxy-1-dibenzofuryl)azo)-5-nitrobenzenesulphonic acid sodium salt: A similar compound with a sodium ion replacing the hydrogen in the sulfonic acid group.
This compound methyl ester: A methyl ester derivative with different solubility and reactivity properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various scientific disciplines.
Propiedades
Número CAS |
83784-11-6 |
|---|---|
Fórmula molecular |
C18H11N3O8S |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(2-hydroxydibenzofuran-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C18H11N3O8S/c22-12-5-6-14-16(10-3-1-2-4-13(10)29-14)17(12)20-19-11-7-9(21(24)25)8-15(18(11)23)30(26,27)28/h1-8,22-23H,(H,26,27,28) |
Clave InChI |
ZHOAJYYZODYLHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



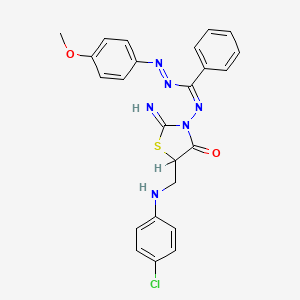
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)
